molecular formula C8H7N3O3 B13887426 2-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylic acid

2-(1-methyl-1H-pyrazol-5-yl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B13887426
M. Wt: 193.16 g/mol
InChI Key: PDTVTBJBJBAQJL-UHFFFAOYSA-N
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Description

2-(2-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features both pyrazole and oxazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the pyrazole and oxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 2-methylpyrazole, which is then reacted with suitable oxazole precursors to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

2-(2-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylic acid is unique due to the presence of both pyrazole and oxazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

2-(2-methylpyrazol-3-yl)-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-11-6(2-3-9-11)7-10-5(4-14-7)8(12)13/h2-4H,1H3,(H,12,13)

InChI Key

PDTVTBJBJBAQJL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NC(=CO2)C(=O)O

Origin of Product

United States

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